molecular formula C9H13N5OS2 B14904630 5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14904630
M. Wt: 271.4 g/mol
InChI Key: UNVAHGWJTICBOY-UHFFFAOYSA-N
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Description

5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H13N5OS2 and its molecular weight is 271.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a novel hybrid molecule that combines the structural features of oxadiazole and thiadiazole moieties. These structural frameworks are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H16N4O2S2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{S}_2

Biological Activity Overview

The biological activities of compounds containing oxadiazole and thiadiazole rings have been extensively studied. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with thiadiazole moieties have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study involving similar derivatives, a zone of inhibition ranging from 15 to 19 mm was observed at a concentration of 500 μg/disk against Salmonella typhi and E. coli .
  • Antifungal Activity : The same class of compounds has demonstrated antifungal properties against Aspergillus niger and Penicillium species .

Anticancer Activity

The anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold has been highlighted in various studies:

  • Cytotoxicity Studies : Certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example, some oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin in leukemia cell lines .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Apoptosis Induction : Many oxadiazole and thiadiazole derivatives have been shown to induce apoptosis in cancer cells through dose-dependent mechanisms .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation .

Data Summary

Below is a summary table highlighting key biological activities associated with the compound and its derivatives.

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliZone of inhibition: 15–19 mm
AntifungalAspergillus niger, PenicilliumModerate antifungal activity
AnticancerMCF-7 (breast), U-937 (leukemia)Greater cytotoxicity than doxorubicin
Apoptosis InductionVarious cancer cell linesInduces apoptosis

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, researchers found that specific substitutions at the amine group significantly enhanced antimicrobial activity against multiple strains of bacteria and fungi. The findings indicated that certain derivatives could serve as potential lead compounds for developing new antibacterial agents .

Case Study 2: Anticancer Properties

Another research effort investigated the anticancer effects of oxadiazole-based compounds in vitro. The study revealed that several synthesized derivatives exhibited potent cytotoxic effects against various human cancer cell lines, with some inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C9H13N5OS2

Molecular Weight

271.4 g/mol

IUPAC Name

5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H13N5OS2/c1-9(2,3)6-11-5(14-15-6)4-16-8-13-12-7(10)17-8/h4H2,1-3H3,(H2,10,12)

InChI Key

UNVAHGWJTICBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CSC2=NN=C(S2)N

Origin of Product

United States

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